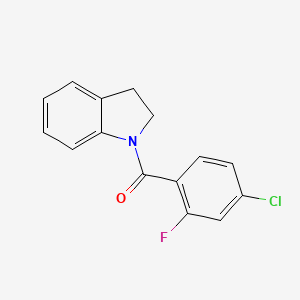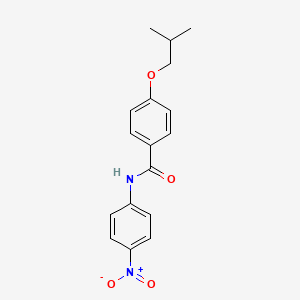![molecular formula C22H20ClNO3 B4962713 N-[2-(2-chlorophenoxy)ethyl]-4'-methoxy-3-biphenylcarboxamide](/img/structure/B4962713.png)
N-[2-(2-chlorophenoxy)ethyl]-4'-methoxy-3-biphenylcarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(2-chlorophenoxy)ethyl]-4'-methoxy-3-biphenylcarboxamide, also known as ODM-201, is a nonsteroidal androgen receptor antagonist. It is a promising drug candidate for the treatment of prostate cancer, which is the most common cancer in men. ODM-201 has shown great potential in preclinical studies and clinical trials, and it has several advantages over other antiandrogens.
Mecanismo De Acción
N-[2-(2-chlorophenoxy)ethyl]-4'-methoxy-3-biphenylcarboxamide works by binding to and blocking the androgen receptor, which is a protein that plays a critical role in the growth and survival of prostate cancer cells. By inhibiting androgen receptor signaling, this compound can slow down or even stop the growth of prostate cancer cells. Unlike other antiandrogens, this compound does not penetrate the blood-brain barrier, which reduces the risk of central nervous system side effects.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects in preclinical studies and clinical trials. It can decrease the levels of prostate-specific antigen, a biomarker for prostate cancer, and reduce the size of tumors in patients with advanced prostate cancer. This compound can also improve the quality of life and delay the progression of disease in patients with prostate cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(2-chlorophenoxy)ethyl]-4'-methoxy-3-biphenylcarboxamide has several advantages over other antiandrogens for lab experiments. It is highly potent and selective, which makes it a useful tool for studying androgen receptor signaling. This compound also has low toxicity and good pharmacokinetic properties, which allows for easy dosing and administration. However, one limitation of this compound is its high cost, which may limit its use in some research settings.
Direcciones Futuras
There are several future directions for the research and development of N-[2-(2-chlorophenoxy)ethyl]-4'-methoxy-3-biphenylcarboxamide. One area of interest is the use of this compound in combination with other therapies, such as chemotherapy or immunotherapy, to enhance its efficacy and overcome resistance. Another area of interest is the development of biomarkers that can predict response to this compound and identify patients who are most likely to benefit from treatment. Additionally, the use of this compound in other types of cancer, such as breast cancer or ovarian cancer, is also being explored.
Métodos De Síntesis
N-[2-(2-chlorophenoxy)ethyl]-4'-methoxy-3-biphenylcarboxamide can be synthesized using a multi-step process that involves several chemical reactions. The synthesis starts with the reaction between 2-chlorophenol and 2-chloroethylamine, which results in the formation of 2-(2-chlorophenoxy)ethylamine. This intermediate is then reacted with 4'-methoxy-3-biphenylcarboxylic acid to produce this compound.
Aplicaciones Científicas De Investigación
N-[2-(2-chlorophenoxy)ethyl]-4'-methoxy-3-biphenylcarboxamide has been extensively studied in preclinical and clinical settings for the treatment of prostate cancer. In preclinical studies, this compound has shown potent and selective inhibition of androgen receptor signaling, which is a key driver of prostate cancer growth. In clinical trials, this compound has demonstrated efficacy and safety in patients with advanced prostate cancer, including those who have previously received chemotherapy or other antiandrogen therapies.
Propiedades
IUPAC Name |
N-[2-(2-chlorophenoxy)ethyl]-3-(4-methoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClNO3/c1-26-19-11-9-16(10-12-19)17-5-4-6-18(15-17)22(25)24-13-14-27-21-8-3-2-7-20(21)23/h2-12,15H,13-14H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFKLYZUPWZKBJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)NCCOC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{4-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4962636.png)
![N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B4962644.png)
![2-{5-[(2-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-oxoethyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}-N-(2-methylphenyl)acetamide](/img/structure/B4962651.png)
![1-(4-isopropoxybenzyl)-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine](/img/structure/B4962659.png)
![(3-methylcyclohexyl)[3-(4-morpholinyl)propyl]amine](/img/structure/B4962663.png)
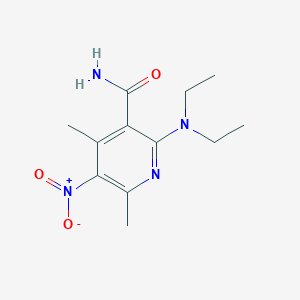
![4-butoxy-N-(2-(2-furyl)-1-{[(4-methoxyphenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B4962695.png)
![1,2,4,5,6,8-hexafluoro-3,7-bis[(pentafluorophenyl)thio]naphthalene](/img/structure/B4962697.png)
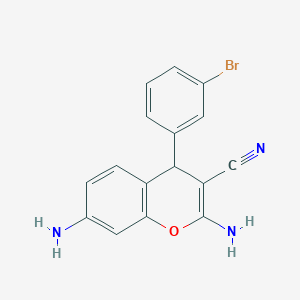
![6-ethyl-2-{[(4-methoxyphenyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4962707.png)
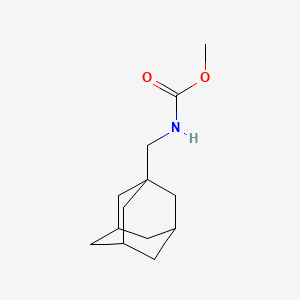
![N~1~-cyclopropyl-N~2~-(2,5-dichlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4962724.png)
